![molecular formula C12H22O2S2 B14252585 1,3-Oxathiolane-2-thione, 5-[[(2-ethylhexyl)oxy]methyl]- CAS No. 203722-96-7](/img/structure/B14252585.png)
1,3-Oxathiolane-2-thione, 5-[[(2-ethylhexyl)oxy]methyl]-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,3-Oxathiolane-2-thione, 5-[[(2-ethylhexyl)oxy]methyl]- is a chemical compound with the molecular formula C12H22O2S2 and a molecular weight of 262.43188 g/mol . This compound is known for its unique structure, which includes an oxathiolane ring and a thione group, making it an interesting subject for various chemical studies and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Oxathiolane-2-thione, 5-[[(2-ethylhexyl)oxy]methyl]- typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of 2-ethylhexanol with a suitable oxathiolane precursor in the presence of a catalyst. The reaction conditions often include a temperature range of 50-100°C and a reaction time of several hours to ensure complete conversion .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification steps such as distillation or recrystallization are employed to obtain the desired product with high purity .
Análisis De Reacciones Químicas
Types of Reactions
1,3-Oxathiolane-2-thione, 5-[[(2-ethylhexyl)oxy]methyl]- undergoes various chemical reactions, including:
Oxidation: The thione group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form corresponding thiols or alcohols.
Substitution: The oxathiolane ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines or thiols can be employed under basic or acidic conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Thiols or alcohols.
Substitution: Various substituted oxathiolane derivatives.
Aplicaciones Científicas De Investigación
1,3-Oxathiolane-2-thione, 5-[[(2-ethylhexyl)oxy]methyl]- has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 1,3-Oxathiolane-2-thione, 5-[[(2-ethylhexyl)oxy]methyl]- involves its interaction with specific molecular targets. The thione group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. Additionally, the oxathiolane ring may interact with cellular membranes, affecting their integrity and function .
Comparación Con Compuestos Similares
Similar Compounds
1,3-Oxathiolane-2-thione: Lacks the 5-[[(2-ethylhexyl)oxy]methyl]- substituent.
Oxirane, [[(2-ethylhexyl)oxy]methyl]-: Contains an oxirane ring instead of an oxathiolane ring.
Uniqueness
1,3-Oxathiolane-2-thione, 5-[[(2-ethylhexyl)oxy]methyl]- is unique due to its combination of an oxathiolane ring and a thione group, which imparts distinct chemical reactivity and potential biological activity. This makes it a valuable compound for various research and industrial applications .
Propiedades
Número CAS |
203722-96-7 |
|---|---|
Fórmula molecular |
C12H22O2S2 |
Peso molecular |
262.4 g/mol |
Nombre IUPAC |
5-(2-ethylhexoxymethyl)-1,3-oxathiolane-2-thione |
InChI |
InChI=1S/C12H22O2S2/c1-3-5-6-10(4-2)7-13-8-11-9-16-12(15)14-11/h10-11H,3-9H2,1-2H3 |
Clave InChI |
QXMFSIDMMPQFBS-UHFFFAOYSA-N |
SMILES canónico |
CCCCC(CC)COCC1CSC(=S)O1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


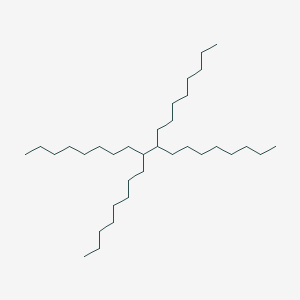
![N-(4-{2-Ethyl-4-[3-(trifluoromethyl)phenyl]-1,3-thiazol-5-yl}pyridin-2-yl)propanamide](/img/structure/B14252510.png)
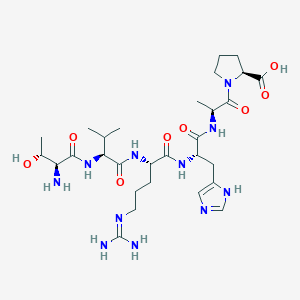
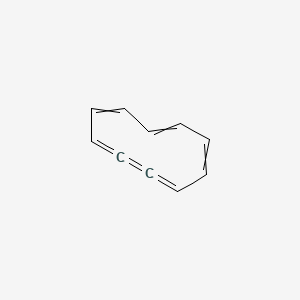
![3-Methyl-2-[(E)-(3-methylbutylidene)amino]phenol](/img/structure/B14252538.png)
![4-[2-(Acryloyloxy)ethyl]-4-methylmorpholin-4-ium chloride](/img/structure/B14252545.png)
![5-Ethyl-1-[(1S)-1-phenylethyl]-3,4-dihydropyridin-2(1H)-one](/img/structure/B14252547.png)
![(E)-1-{4-[(But-3-en-1-yl)oxy]phenyl}-2-(4-methoxyphenyl)diazene](/img/structure/B14252554.png)
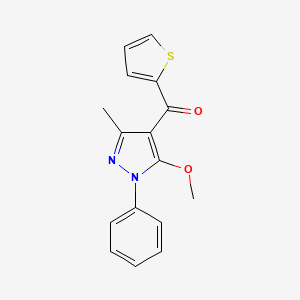
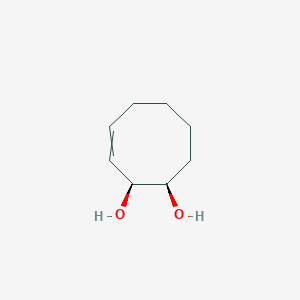
![4-[(2-Bromoethyl)amino]benzonitrile](/img/structure/B14252577.png)
![3,7-Diazabicyclo[3.3.1]nonane, 3,7-bis[2-(4-nitrophenyl)ethyl]-](/img/structure/B14252580.png)
![2-{[2-(Benzyloxy)propanoyl]oxy}propanoic acid](/img/structure/B14252583.png)
![1-Hexanone, 1-[4-(trifluoromethyl)phenyl]-](/img/structure/B14252588.png)
